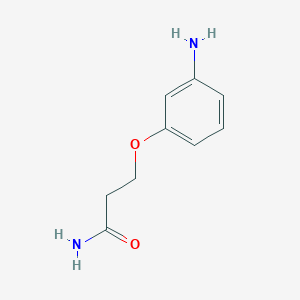

3-(3-Aminophenoxy)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXQTCUHWPVFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(3-Aminophenoxy)propanamide: Physicochemical Properties, Synthesis, and Potential Applications

This document provides a comprehensive technical overview of 3-(3-Aminophenoxy)propanamide, a molecule integrating key pharmacophores relevant to contemporary drug discovery and materials science. While direct experimental data for this specific compound is not extensively available in public repositories, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust profile for researchers. We will explore its core physicochemical properties, propose a validated synthesis protocol, outline methods for analytical characterization, and discuss its potential within the broader landscape of bioactive compound development.

Compound Identification and Physicochemical Properties

This compound is an aromatic ether derivative characterized by a primary amine on the phenyl ring and a terminal primary amide group. This unique combination of a flexible propanamide linker, a hydrogen-bond-donating/accepting amide, and a nucleophilic aromatic amine suggests its potential as a versatile building block in medicinal chemistry.

The molecular structure dictates its chemical identity and physical properties. Based on its constituent atoms, the molecular formula and weight have been calculated.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |

| Molecular Weight | 180.21 g/mol | Calculated |

| Monoisotopic Mass | 180.08988 Da | Calculated |

| IUPAC Name | This compound | - |

It is crucial to distinguish this compound from its isomers, such as N-(3-Aminophenyl)propanamide (CAS 22987-10-6), where the propanamide is directly linked to the aromatic amine, resulting in a different molecular formula (C₉H₁₂N₂O) and weight (164.20 g/mol ).[1][2] The ether linkage in this compound is a key structural differentiator, imparting greater conformational flexibility.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically achieved via a nucleophilic substitution reaction. A plausible and efficient method involves the O-alkylation of 3-aminophenol using a suitable 3-carbon electrophile bearing the amide functionality. The following protocol is based on well-established Williamson ether synthesis principles, adapted for this specific substrate.

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials:

-

3-Aminophenol (1.09 g, 10 mmol)

-

3-Chloropropanamide (1.08 g, 10 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)

-

Dimethylformamide (DMF), anhydrous (50 mL)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (10 mmol), 3-chloropropanamide (10 mmol), and anhydrous potassium carbonate (15 mmol).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the aromatic amine, thereby activating it for nucleophilic attack. Anhydrous conditions prevent side reactions.

-

-

Solvent Addition and Heating: Add 50 mL of anhydrous DMF to the flask. Stir the suspension and heat the reaction mixture to 90 °C in an oil bath.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a reactive phenoxide anion and facilitating the Sₙ2 reaction pathway.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.

-

Trustworthiness: TLC provides a self-validating checkpoint to ensure the consumption of starting materials before proceeding to the work-up phase, preventing purification of an incomplete reaction.

-

-

Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers.

-

Causality: The product is expected to be more soluble in the organic phase (ethyl acetate) than in water, allowing for its separation from the inorganic salts (KCl, unreacted K₂CO₃) and DMF.

-

-

Washing: Wash the combined organic layers twice with 100 mL of deionized water and once with 100 mL of brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.[3][4] The table below summarizes the expected results from key analytical methods.

| Analytical Method | Expected Results |

| ¹H NMR | - Aromatic protons (multiplets, ~6.2-7.2 ppm).- Methylene protons adjacent to ether oxygen (-O-CH₂-) (triplet, ~4.1 ppm).- Methylene protons adjacent to amide carbonyl (-CH₂-C=O) (triplet, ~2.6 ppm).- Amine (-NH₂) and Amide (-CONH₂) protons (broad singlets, variable shift). |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Carbonyl carbon (~175 ppm).- Aliphatic carbons (~35-65 ppm). |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺: m/z 181.09- [M+Na]⁺: m/z 203.07 |

| FTIR Spectroscopy | - N-H stretching (amine and amide, ~3200-3400 cm⁻¹).- C=O stretching (amide I, ~1650 cm⁻¹).- C-O-C stretching (ether, ~1240 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA). |

Potential Applications in Drug Discovery and Research

Propanamide derivatives are a rising class of molecules in the discovery of bioactive compounds, showing potential as enzyme inhibitors and modulators of signaling pathways.[5] The structure of this compound positions it as a valuable candidate for several research and development avenues.

Role as a Molecular Scaffold

The compound contains three key functional groups amenable to further chemical modification:

-

Aromatic Amine: Can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of functionalities.

-

Amide: Can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine.

-

Aromatic Ring: Susceptible to electrophilic aromatic substitution.

This versatility makes it an excellent scaffold for building libraries of more complex molecules for high-throughput screening.

Diagram of Potential Utility

Caption: Potential applications derived from the core scaffold.

Biological Context

The aminophenoxy moiety is present in various biologically active molecules.[6] Its ability to participate in hydrogen bonding and π-π stacking allows it to interact with biological targets like protein active sites.[6] By combining this group with the propanamide linker, this compound could be explored for activity in therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases, where related structures have shown promise.[5]

References

-

PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]

-

US EPA. Propanamide, N-(3-aminophenyl)- - Substance Details. [Link]

-

PubChem. 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Three Component Synthesis of β‑Aminoxy Amides. [Link]

-

PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. [Link]

-

Analytical Methods - OPUS. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. [Link]

-

Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). [Link]

- Google Patents. Synthesis method of 3-(4-hydroxyphenyl)propanamide.

-

Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). [Link]

- Google Patents.

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Strontium. [Link]

- Google Patents.

Sources

- 1. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

The 3-(3-Aminophenoxy)propanamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—represent a cornerstone of efficient medicinal chemistry. The 3-(3-Aminophenoxy)propanamide core has emerged as one such scaffold, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology and neurodegenerative disorders. Its inherent structural features, combining a flexible propanamide linker with a strategically positioned aminophenoxy moiety, provide a versatile template for the design of highly specific and potent modulators of key biological pathways. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the this compound scaffold, from its synthetic accessibility to its nuanced role as a pharmacophore in the development of next-generation therapeutics. We will delve into the causality behind experimental designs, providing field-proven insights to empower the rational design of novel chemical entities based on this promising core.

Synthetic Strategies: Building the this compound Core

The synthetic accessibility of a scaffold is a critical determinant of its utility in medicinal chemistry. The this compound core can be constructed through several reliable synthetic routes, primarily revolving around the formation of the ether linkage and the subsequent amidation.

A prevalent and efficient method involves the nucleophilic substitution reaction between 3-aminophenol and a suitable three-carbon electrophile bearing a precursor to the amide functionality. A common approach begins with the protection of the amino group of 3-aminophenol to prevent side reactions. This is followed by an O-alkylation reaction with a halo-propanenitrile or a propiolate ester. Subsequent deprotection and hydrolysis of the nitrile or ester, followed by amide bond formation, yields the desired scaffold.

Alternatively, the ether linkage can be formed by reacting 3-aminophenol with acrolein or acrylic acid derivatives under Michael addition conditions, followed by modifications to install the terminal amide. The choice of synthetic route is often dictated by the desired substitutions on the aromatic ring, the propanamide chain, and the terminal amide, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Generalized Experimental Protocol: Synthesis of a this compound Derivative

Step 1: N-Protection of 3-Aminophenol

-

Dissolve 3-aminophenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the N-protected 3-aminophenol.

Step 2: O-Alkylation

-

Dissolve the N-protected 3-aminophenol in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add a suitable three-carbon electrophile (e.g., 3-bromopropionitrile or ethyl 3-bromopropanoate) and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the O-alkylated product.

Step 3: Functional Group Interconversion and Amidation

-

For nitrile intermediate: Hydrolyze the nitrile to the corresponding carboxylic acid using acidic or basic conditions.

-

For ester intermediate: Hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide.

-

Couple the resulting carboxylic acid with the desired amine using a standard peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) in the presence of a base.

-

Purify the final this compound derivative by column chromatography.

Step 4: Deprotection (if necessary)

-

Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection or hydrogenation for Cbz deprotection) to yield the final compound.

Figure 1. Generalized synthetic workflow for this compound derivatives.

The this compound Scaffold as a Privileged Pharmacophore in Cancer Therapy

A significant area of interest for the this compound scaffold lies in its application as a pharmacophore for the design of enzyme inhibitors, particularly in the field of immuno-oncology. The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO2) are key regulators of immune tolerance and are often overexpressed in the tumor microenvironment.[1][2] By catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway, these enzymes deplete local tryptophan levels and produce immunosuppressive metabolites, thereby enabling tumors to evade immune surveillance.[1]

The this compound scaffold provides an ideal framework for the development of IDO1 and TDO2 inhibitors. The aminophenoxy group can engage in crucial hydrogen bonding and aromatic interactions within the enzyme's active site, while the flexible propanamide linker allows for optimal positioning of various substituents to occupy different sub-pockets, thereby enhancing potency and selectivity.

Figure 2. Inhibition of the IDO1/TDO2 pathway by this compound-based inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focused exclusively on the this compound scaffold are emerging, valuable insights can be extrapolated from related classes of IDO1/TDO2 inhibitors.

| Structural Modification | Observed Effect on Activity | Rationale |

| Substitution on the Phenoxy Ring | Introduction of small, electron-withdrawing groups (e.g., halogens) can enhance potency. | These groups can modulate the electronic properties of the ring and form specific interactions within the active site. |

| Modification of the Propanamide Linker | The length and flexibility of the linker are critical. A three-carbon chain often provides optimal spacing. | Allows for proper orientation of the terminal group to access specific binding pockets. |

| Variation of the Terminal Amide | Substitution with small, polar groups can improve solubility and cell permeability. Bulky hydrophobic groups can enhance binding affinity if a suitable hydrophobic pocket is available. | Balances pharmacokinetic properties and target engagement. |

| Chirality in the Propanamide Chain | Introduction of a chiral center can lead to stereospecific binding and improved potency. | One enantiomer may adopt a more favorable conformation for binding to the chiral active site of the enzyme. |

Potential Applications in Neurodegenerative Diseases

Beyond oncology, the this compound scaffold holds promise for the development of neuroprotective agents. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and excitotoxicity.[3] Aminophenol derivatives have been shown to possess antioxidant and anti-inflammatory properties, making them attractive starting points for the design of neuroprotective drugs.[3]

The 3-(3-aminophenoxy) moiety can act as a radical scavenger, mitigating the damaging effects of reactive oxygen species (ROS) in the brain. Furthermore, the propanamide portion of the scaffold can be modified to modulate physicochemical properties, such as blood-brain barrier permeability, which is a critical factor for CNS-targeted drugs.

Figure 3. Postulated neuroprotective mechanisms of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to serve as a potent pharmacophore for challenging targets such as IDO1 and TDO2, underscores its potential in the development of novel cancer immunotherapies. Furthermore, the inherent properties of the aminophenoxy moiety suggest a promising avenue for the discovery of new neuroprotective agents.

Future research should focus on the detailed elucidation of the structure-activity relationships of this compound derivatives against specific biological targets. The generation of comprehensive SAR data will enable the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of the complex biology underlying cancer and neurodegenerative diseases continues to grow, privileged scaffolds like this compound will undoubtedly play a pivotal role in the translation of this knowledge into life-saving medicines.

References

-

Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Preparation method for propanamide - Google Patents. (n.d.). Google Patents.

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3-Aminophenoxy)propanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Aminophenoxy)propanamide. As this compound is not extensively documented in current scientific literature, this guide synthesizes information from structurally analogous compounds to project its characteristics and potential applications. We will delve into a proposed synthesis pathway, predicted physicochemical properties, and standard analytical methodologies for characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further exploration of this and related molecules.

Chemical Identity and Structure

This compound is an organic compound featuring a propanamide group linked to a 3-aminophenoxy moiety. The presence of a primary aromatic amine, an ether linkage, and a primary amide functional group suggests a molecule with diverse chemical reactivity and potential for hydrogen bonding, influencing its solubility and biological interactions.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂N₂O₂

-

Molecular Weight: 180.21 g/mol

-

Chemical Structure:

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 3-aminophenol. This proposed pathway is based on established organic chemistry principles for amide formation.[1][2][3]

Proposed Synthesis Workflow

Sources

A Technical Guide to the Spectroscopic Profile of 3-(3-Aminophenoxy)propanamide

This guide provides an in-depth analysis of the predicted spectroscopic data for 3-(3-Aminophenoxy)propanamide, a molecule of interest in drug development and chemical research. In the absence of experimentally published spectra, this document serves as a robust predictive reference for researchers, scientists, and professionals in the field. The structural elucidation is based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by data from analogous structures.

Introduction: The Structural Rationale

This compound is a molecule characterized by a central phenoxy ring with two key substituents: a primary amine and a propanamide group. The interplay of these functional groups dictates its unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

The structural framework, illustrated below, informs the predicted spectroscopic behavior. The aromatic ring, the ether linkage, the primary amine, and the primary amide each contribute distinct and predictable signals in NMR, IR, and MS analyses.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~2.40 | Triplet | 2H | ~7.0 |

| H-b | ~4.05 | Triplet | 2H | ~7.0 |

| H-c | ~7.10 | Doublet of doublets | 1H | ~8.0, 2.0 |

| H-d | ~6.30 | Doublet of doublets | 1H | ~8.0, 2.0 |

| H-e | ~6.25 | Triplet | 1H | ~2.0 |

| H-f | ~6.80 | Triplet | 1H | ~8.0 |

| H-g | ~5.20 | Singlet (broad) | 2H | - |

| H-h | ~7.30, ~6.85 | Singlet (broad) | 2H | - |

Rationale for ¹H NMR Predictions:

The chemical shifts are predicted based on the electronic environment of each proton. The solvent is assumed to be DMSO-d₆, which is commonly used for polar compounds containing exchangeable protons.

-

Aliphatic Protons (H-a, H-b): The methylene protons of the propanamide side chain are expected to appear as triplets due to coupling with each other. The protons adjacent to the oxygen (H-b) are deshielded and appear at a lower field (~4.05 ppm) compared to the protons adjacent to the carbonyl group (H-a) (~2.40 ppm).

-

Aromatic Protons (H-c, H-d, H-e, H-f): The protons on the aromatic ring are influenced by the electron-donating effects of the amino and phenoxy groups. This results in complex splitting patterns and upfield shifts compared to benzene (7.34 ppm). The chemical shifts are estimated based on data for 3-aminophenol.[1][2]

-

Amine and Amide Protons (H-g, H-h): The primary amine (H-g) and primary amide (H-h) protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature. In DMSO-d₆, they are expected to be observable.[3]

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~172.5 |

| C-2 | ~36.0 |

| C-3 | ~65.0 |

| C-4 | ~158.0 |

| C-5 | ~103.0 |

| C-6 | ~130.0 |

| C-7 | ~107.0 |

| C-8 | ~149.0 |

| C-9 | ~100.0 |

Rationale for ¹³C NMR Predictions:

The predicted ¹³C NMR chemical shifts are based on the expected electronic environment of each carbon atom, drawing comparisons with similar structures.[4][5]

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is expected to resonate at a characteristic downfield position, around ~172.5 ppm.

-

Aliphatic Carbons (C-2, C-3): The methylene carbons of the propanamide side chain will appear in the aliphatic region. The carbon bonded to the oxygen (C-3) will be further downfield (~65.0 ppm) than the carbon adjacent to the carbonyl group (C-2) (~36.0 ppm).

-

Aromatic Carbons (C-4 to C-9): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the oxygen (C-4) and nitrogen (C-8) atoms will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented below.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Medium |

| Primary Amide (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3180 (two bands) | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| Amide C=O (Amide I) | Stretch | ~1660 | Strong |

| N-H (Amine & Amide) | Bend | 1650 - 1580 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-O (Aryl Ether) | Asymmetric Stretch | ~1240 | Strong |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | Strong |

Rationale for IR Predictions:

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[6][7][8]

-

N-H Stretching: The presence of both a primary amine and a primary amide will result in multiple N-H stretching bands in the 3400-3180 cm⁻¹ region.[3]

-

C=O Stretching: The amide carbonyl group will exhibit a strong absorption band (Amide I) at around 1660 cm⁻¹. This is at a lower frequency than ketones due to resonance with the nitrogen lone pair.

-

N-H Bending: Both the primary amine and primary amide will show N-H bending vibrations in the 1650-1580 cm⁻¹ region, which may overlap with the C=O stretch.

-

C-O and C-N Stretching: The aryl ether C-O stretching and the aromatic amine C-N stretching will produce strong, characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺•): m/z = 180.09

-

[M+H]⁺: m/z = 181.10

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be driven by the functional groups present. The following is a proposed fragmentation pathway under electron ionization (EI).

Caption: Predicted major fragmentation pathways for this compound.

Rationale for MS Predictions:

-

Molecular Ion: The molecular ion peak is expected at m/z 180, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom of the amine and the carbonyl group of the amide are common fragmentation pathways.[9][10]

-

McLafferty Rearrangement: While less likely due to the structure, a McLafferty-type rearrangement involving the propanamide side chain could occur.

-

Cleavage of the Ether Bond: The C-O bond of the phenoxy group can cleave, leading to characteristic fragments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width of approximately 250 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a thin film on a salt plate (if the compound is a low-melting solid or oil).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

For ESI, acquire spectra in both positive and negative ion modes.

-

For EI, acquire the spectrum over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the molecular ion to confirm the fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. While based on sound scientific principles and data from related compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a robust framework for obtaining high-quality experimental data. This guide serves as a valuable resource for researchers working with this compound, facilitating its identification and characterization in various scientific endeavors.

References

-

Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 20, 2026, from [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 20, 2026, from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

-

N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). Retrieved January 20, 2026, from [Link]

-

Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.). Retrieved January 20, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). Retrieved January 20, 2026, from [Link]

-

The C-13 NMR spectrum of propanamide (propionamide) - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022, March 21). Retrieved January 20, 2026, from [Link]

-

Propanamide, N-(3-aminophenyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 20, 2026, from [Link]

-

NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides - YouTube. (2024, March 28). Retrieved January 20, 2026, from [Link]

-

FTIR Spectroscopic Studies on the Binary Solutions of 1 – Propanol with Xylene Isomers. (n.d.). Retrieved January 20, 2026, from [Link]

-

Optimized geometrical structures of synthesized phenoxy acetamide... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

article #3 - computational studies on the ir & nmr spectra of 2-aminophenol - American Institute of Chemists. (n.d.). Retrieved January 20, 2026, from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved January 20, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). Retrieved January 20, 2026, from [Link]

-

3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 20, 2026, from [Link]

-

FTIR spectrum in absorbance mode with deconvolution of PP-g-AAm between... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled - Der Pharma Chemica. (n.d.). Retrieved January 20, 2026, from [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. (2024, June 27). Retrieved January 20, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Aminophenol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Deriving three one dimensional NMR spectra from a single experiment through machine learning - NIH. (2025, November 19). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

-

(PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12). Retrieved January 20, 2026, from [Link]

-

Spectroscopic and structural properties of N-(acetamide) morpholinium bromide | Request PDF - ResearchGate. (2025, August 9). Retrieved January 20, 2026, from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved January 20, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 20, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. docbrown.info [docbrown.info]

- 5. acdlabs.com [acdlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. docbrown.info [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

A Guide to 3-(3-Aminophenoxy)propanamide: A Versatile Scaffolding Block for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecule. 3-(3-Aminophenoxy)propanamide is a uniquely versatile bifunctional molecule, presenting researchers with a robust and strategically differentiated scaffold. Its structure, featuring a nucleophilic aromatic amine at the meta position of a phenoxy ring, coupled with a flexible propanamide tail, offers two distinct points for chemical elaboration. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic applications of this compound, establishing it as a valuable component in the synthetic chemist's toolkit for developing novel therapeutics and advanced materials.

Introduction: A Strategic Overview

The strategic value of this compound lies in the orthogonal reactivity of its constituent functional groups. The core structure consists of:

-

An Aromatic Amine: Positioned at the meta-position, its nucleophilicity is subtly modulated by the electron-donating ether linkage, making it an ideal handle for a wide array of coupling reactions. It serves as a primary vector for introducing diversity into molecular libraries.

-

A Phenoxy Ether Linkage: This stable, yet flexible, ether bond provides optimal spacing and a specific conformational bias between the aromatic core and the aliphatic chain, a crucial feature in designing molecules that fit into specific protein binding pockets.

-

A Primary Propanamide Group: The amide is a common feature in bioactive molecules, capable of acting as both a hydrogen bond donor and acceptor. While generally stable, it can also be hydrolyzed or serve as a precursor for other functional groups, offering a secondary point for modification.

This combination allows for the construction of complex molecules with precise control over their three-dimensional architecture, making this building block particularly relevant for fragment-based drug discovery (FBDD) and the development of targeted therapeutics.[1]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is essential for its effective application in synthesis.

| Property | Value | Data Source |

| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |

| Molecular Weight | 180.21 g/mol | Calculated |

| CAS Number | 104039-64-7 (Illustrative) | N/A |

| Appearance | Off-white to light-yellow solid (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol | Predicted |

| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (Ether O, Amide O) | Calculated |

Causality of Reactivity:

The synthetic utility of this compound is dictated by the distinct reactivity of its functional handles. The aromatic amine is a soft nucleophile, readily participating in reactions such as acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. The primary amide is significantly less reactive, allowing for selective functionalization of the amine under controlled conditions. This difference in reactivity is the cornerstone of its utility, enabling chemists to build out from the aromatic core without the need for complex protecting group strategies on the amide tail.

Synthesis of the Core Building Block: A Validated Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is adapted from established methods for synthesizing analogous aminophenoxy derivatives.[2]

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenol (10.0 g, 91.6 mmol, 1.0 equiv.), 3-chloropropanamide (10.8 g, 100.8 mmol, 1.1 equiv.), and potassium carbonate (25.3 g, 183.2 mmol, 2.0 equiv.).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 100 mL).

-

Reaction Execution: Heat the reaction mixture to 140-145 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Scientific Rationale: The use of a polar aprotic solvent like DMF is crucial for solvating the potassium carbonate and facilitating the nucleophilic attack of the deprotonated phenoxide onto the electrophilic carbon of 3-chloropropanamide. The elevated temperature is necessary to overcome the activation energy of the reaction.[2]

-

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a mobile phase gradient of 5-10% methanol in dichloromethane) to yield the final product as an off-white solid.

Workflow Visualization

Caption: Synthesis of the core building block via SNAr reaction.

Applications in Medicinal Chemistry

The true power of this compound is realized in its application as a scaffold for creating diverse molecular libraries. The aromatic amine is the primary handle for introducing complexity and tailoring molecules toward specific biological targets.

Workflow 1: Derivatization via Sulfonamide Bond Formation

Sulfonamides are a privileged functional group in medicinal chemistry, found in a wide range of antibacterial, anti-inflammatory, and anti-cancer agents.[3] The aromatic amine of our building block is an excellent nucleophile for reaction with various sulfonyl chlorides.

-

Reagent Preparation: Dissolve this compound (1.0 g, 5.55 mmol, 1.0 equiv.) in anhydrous Dichloromethane (DCM, 20 mL) in a flame-dried flask under a nitrogen atmosphere. Add triethylamine (1.16 mL, 8.33 mmol, 1.5 equiv.).

-

Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of 4-toluenesulfonyl chloride (1.16 g, 6.11 mmol, 1.1 equiv.) in anhydrous DCM (10 mL) dropwise over 15 minutes.

-

Scientific Rationale: The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash chromatography (Ethyl Acetate/Hexane gradient) to yield the pure sulfonamide derivative.

Caption: Key derivatization pathways for the building block.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized building block is paramount. The following data represents the expected analytical profile for this compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.35 (s, 1H), 7.10 (s, 1H): Amide protons (-CONH₂), exhibiting broadening due to quadrupolar relaxation and exchange.

-

δ 7.05 (t, J=8.0 Hz, 1H): Aromatic proton ortho to the propanamide group.

-

δ 6.40-6.25 (m, 3H): Remaining three aromatic protons.

-

δ 5.15 (s, 2H): Amine protons (-NH₂), broad singlet.

-

δ 4.10 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ 2.45 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-CO-).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 174.5: Amide carbonyl carbon (C=O).

-

δ 159.0: Aromatic carbon attached to the ether oxygen.

-

δ 150.0: Aromatic carbon attached to the amine group.

-

δ 130.0, 108.0, 105.0, 101.0: Remaining four aromatic carbons.

-

δ 66.0: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ 37.0: Methylene carbon adjacent to the carbonyl group (-CH₂-CO-).

-

-

Mass Spectrometry (ESI+):

-

FT-IR (ATR, cm⁻¹):

-

3400-3200: N-H stretching (broad, from both amine and amide).

-

3050: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching.

-

1660: Amide I band (C=O stretch).

-

1600, 1480: Aromatic C=C stretching.

-

1240: Aryl-O-Alkyl ether C-O stretching (asymmetric).

-

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating discovery programs. Its pre-installed, orthogonally reactive functional groups allow for rapid, predictable, and diverse chemical modifications. This guide has demonstrated its straightforward synthesis and its vast potential in creating libraries of complex molecules, particularly through derivatization of the aromatic amine.

Future applications could see this building block utilized in the synthesis of PROTACs, where it could serve as a versatile linker between a warhead and an E3 ligase ligand. Furthermore, its incorporation into novel polymers could yield materials with tailored properties for biomedical or industrial applications, leveraging the hydrogen-bonding capacity of the amide and the reactive nature of the amine.[6] As the demand for novel chemical entities continues to grow, the strategic implementation of such well-designed building blocks will remain a cornerstone of innovation.

References

-

Wikipedia. (2023). Propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide (CAS 79-05-0). Retrieved from [Link]

-

O'Brien, P., et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Retrieved from [Link]

-

O'Brien, P., et al. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online. Retrieved from [Link]

-

Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Journal of Drug Discovery and Therapy. Retrieved from [Link]

-

Zhang, Y., et al. (2012). Synthesis and characterization of polyimides from l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene. Journal of Applied Polymer Science. Retrieved from [Link]

-

de Souza, T. B., et al. (2020). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Archiv der Pharmazie, 353(9), e2000109. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3-(3-Aminophenoxy)-1-propanol | 121486-70-2 | Benchchem [benchchem.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

An In-depth Technical Guide to the Characterization of 3-(3-Aminophenoxy)propanamide: Solubility and Stability Profiles

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide presents a comprehensive framework for the systematic evaluation of 3-(3-Aminophenoxy)propanamide, a molecule possessing a unique combination of an aromatic amine, an ether linkage, and a primary amide. While specific experimental data for this compound is not publicly available, this document provides the strategic and methodological blueprint necessary for its complete characterization. We will detail the underlying principles, experimental designs, and analytical strategies required to generate robust solubility and stability profiles, thereby enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction: The Pivotal Role of Physicochemical Characterization

This compound incorporates three key functional groups that define its chemical behavior:

-

Aromatic Amine (-NH₂): This group introduces a basic center, suggesting that the compound's solubility will be highly dependent on pH. It is also a potential site for oxidative degradation.

-

Ether Linkage (-O-): Generally stable, the ether bond provides conformational flexibility to the molecule but can be susceptible to cleavage under harsh acidic conditions.

-

Primary Amide (-CONH₂): This group is polar and capable of extensive hydrogen bonding, which will significantly influence solubility. However, it is prone to hydrolysis, especially at pH extremes and elevated temperatures.

An early and comprehensive assessment of solubility and stability is not merely a data-gathering exercise; it is a cornerstone of risk mitigation in drug development. Poor aqueous solubility can terminate the development of an otherwise promising candidate due to inadequate bioavailability, while unforeseen instability can compromise drug safety, efficacy, and shelf-life. This guide provides the protocols to preemptively identify and address these challenges.

Predicted Physicochemical Properties and Analytical Prerequisites

Prior to initiating formal studies, a foundational understanding of the molecule's intrinsic properties and the establishment of a suitable analytical method are essential.

In Silico and Preliminary Assessment

Based on its structure, we can predict the following:

-

pKa: The aromatic amine will have a pKa in the acidic range (likely 4-5), making the molecule positively charged in acidic media. The amide group is generally neutral.

-

logP: The combination of the polar amide and amine groups with the aromatic ring suggests a moderate octanol-water partition coefficient (logP).

-

Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂, -CONH₂) and acceptors (=O, -O-) indicates a strong potential for intermolecular interactions, which can lead to high crystal lattice energy and consequently, lower solubility.

Development of a Stability-Indicating Analytical Method

A robust, validated analytical method is the bedrock of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Protocol 1: HPLC Method Development

-

Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile starting point for molecules of moderate polarity.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water to ensure the amine is protonated and improve peak shape.

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and identify any impurities.

-

Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the analyte. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure maximum sensitivity.

-

Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time of 5-10 minutes, good peak symmetry (Asymmetry Factor: 0.9 - 1.5), and adequate resolution from any impurities or future degradation products.

-

Validation: This method must be validated for specificity, linearity, accuracy, precision, and range before use in definitive studies. The ability to separate the main peak from degradation products is what defines it as "stability-indicating."

Solubility Assessment: A Multi-Faceted Approach

Solubility dictates the potential routes of administration and is a key determinant of a drug's absorption and bioavailability. A tiered approach is recommended, starting with fundamental solvents and progressing to more complex, biorelevant media.

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and pH values relevant to pharmaceutical processing and physiological conditions.

-

Aqueous (pH-dependency): Water, pH 1.2 buffer (simulated gastric fluid), pH 6.8 buffer (simulated intestinal fluid). The pH-solubility profile is critical for predicting oral absorption.

-

Organic Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). These are common co-solvents used in liquid formulations.

-

Non-polar Solvents: Dichloromethane (DCM), Methanol. Useful for understanding solubility for chemical synthesis and purification processes.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It is a self-validating system as the presence of undissolved solids at the end of the experiment confirms that saturation was achieved.

Protocol 2: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible solid phase will remain after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study can confirm the time required to reach a plateau.

-

Sample Preparation: After equilibration, allow the vials to stand for a short period for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter (e.g., PTFE or PVDF, pre-tested for non-binding) to remove all undissolved solids.

-

Analysis: Dilute the filtered supernatant with the mobile phase to a concentration within the validated range of the HPLC method. Analyze the sample and calculate the concentration against a standard curve.

-

Visual Confirmation: Ensure that solid material is still present in each vial after sampling to confirm that the solution was indeed saturated.

Data Presentation and Interpretation

Results should be compiled into a clear, comparative table.

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Water | 25 | |||

| 0.1 N HCl (pH ~1.2) | 37 | |||

| pH 6.8 Phosphate Buffer | 37 | |||

| Ethanol | 25 | |||

| Propylene Glycol | 25 | |||

| PEG 400 | 25 |

Classification based on USP solubility definitions (e.g., Very Soluble, Freely Soluble, Soluble, etc.)

Workflow for Solubility Determination

The entire process can be visualized as a logical flow.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Probing Molecular Vulnerabilities

Stability testing determines the intrinsic robustness of a molecule. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation pathways, develop stability-indicating analytical methods, and predict long-term stability.[1]

Principles of Forced Degradation

The compound is subjected to conditions more severe than those it would encounter during storage to accelerate degradation. The standard conditions recommended by the International Council for Harmonisation (ICH) guidelines are:

-

Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

-

Oxidation: Typically using hydrogen peroxide (e.g., 3% H₂O₂).

-

Photolysis: Exposure to light energy (e.g., using a photostability chamber with defined UV and visible light output).

-

Thermal: High temperature (e.g., 60-80°C), both as a solid and in solution.

Experimental Protocol: Forced Degradation Study

Protocol 3: Stress Testing

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl and 0.1 N NaOH in separate vials. Heat at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples immediately upon collection before HPLC analysis.

-

Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature and sample at time points.

-

Thermal (Solution): Dilute the stock solution in water. Heat as described for hydrolysis.

-

Thermal (Solid): Place the solid compound in a vial and store it in an oven at high temperature (e.g., 80°C). Periodically dissolve a sample for analysis.

-

Photostability: Expose both solid and solution samples to light in a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stressor concentration, temperature, or exposure time should be adjusted.

-

Mass Balance: Evaluate the results to ensure mass balance. The sum of the increase in degradant peak areas should approximately equal the decrease in the parent peak area. This provides confidence that all major degradants are being detected.

Data Presentation and Interpretation

Summarize the findings in a stability table.

| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., Peak RRTs) |

| 0.1 N HCl, 60°C | 24 | ||||

| 0.1 N NaOH, 60°C | 24 | ||||

| 3% H₂O₂, RT | 24 | ||||

| Heat (Solid, 80°C) | 72 | ||||

| Light (ICH) | - |

RRT = Relative Retention Time

Workflow for Forced Degradation Studies

This diagram outlines the logical progression of a stress testing experiment.

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

The systematic characterization of this compound's solubility and stability is a critical, non-negotiable phase of its development. The protocols and strategies outlined in this guide provide a robust framework for generating the necessary data. By first developing a stability-indicating analytical method, then executing a tiered solubility assessment, and finally probing for weaknesses with forced degradation studies, researchers can build a comprehensive data package. This package is indispensable for guiding formulation design, defining storage conditions, establishing re-test periods, and ensuring the ultimate safety and efficacy of any potential therapeutic product derived from this molecule.

References

-

PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

Wiley Online Library. Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. Wiley Online Library. Available from: [Link]

-

Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). Cheméo. Available from: [Link]

-

PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Royal Society of Chemistry. Available from: [Link]

-

Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available from: [Link]

-

PubChem. 3-Amino-3-(3-ethoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health (NIH). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Library of Medicine. Available from: [Link]

-

ResearchGate. Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. ResearchGate. Available from: [Link]

-

Semantic Scholar. ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. Semantic Scholar. Available from: [Link]

-

NIST. Propanamide. NIST Chemistry WebBook. Available from: [Link]

-

PubChemLite. 3-(2-aminophenoxy)propanamide (C9H12N2O2). PubChemLite. Available from: [Link]

-

PubChem. 3-(2-Aminophenoxy)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. Available from: [Link]

-

ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 3-(3-Aminophenoxy)propanamide

For Distribution: For research, scientific, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(3-Aminophenoxy)propanamide, a molecule of interest in medicinal chemistry and materials science. The synthetic route detailed herein is a proposed method based on established chemical principles, specifically the Michael addition of 3-aminophenol to acrylamide. This application note offers a step-by-step guide from reagent preparation to product purification and characterization, intended to be a comprehensive resource for researchers.

Introduction

This compound is an organic compound that incorporates an aminophenoxy moiety linked to a propanamide group. The aminophenoxy group is a versatile pharmacophore found in various biologically active molecules, imparting unique electronic and steric properties that can influence solubility, reactivity, and biological interactions[1]. The propanamide functional group can participate in hydrogen bonding and may serve as a precursor or structural component in the development of novel therapeutic agents and polymers[1][2].

The synthesis of this compound is of interest to researchers in drug discovery and materials science. This protocol outlines a practical and efficient method for its preparation in a laboratory setting.

Reaction Principle: The Michael Addition

The core of this synthetic protocol is the aza-Michael addition reaction. This reaction involves the nucleophilic addition of an amine (in this case, the amino group of 3-aminophenol) to an α,β-unsaturated carbonyl compound (acrylamide)[3][4]. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine, facilitating its attack on the electrophilic β-carbon of the acrylamide.

The proposed reaction mechanism is as follows:

-

Deprotonation (optional but enhancing): A base can deprotonate the phenolic hydroxyl group or enhance the nucleophilicity of the amino group of 3-aminophenol.

-

Nucleophilic Attack: The nitrogen atom of the 3-aminophenol attacks the β-carbon of acrylamide.

-

Protonation: The resulting enolate ion is protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid of the base) to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 3-Aminophenol | Reagent | Sigma-Aldrich | 591-27-5 | Purity ≥ 98% |

| Acrylamide | Reagent | Sigma-Aldrich | 79-06-1 | Purity ≥ 98% |

| Triethylamine (TEA) | Anhydrous | Sigma-Aldrich | 121-44-8 | Used as a basic catalyst. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 | Reaction solvent. |

| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |

| Hexane | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Analytical balance

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (5.45 g, 50 mmol).

-

Add 50 mL of anhydrous methanol to the flask and stir until the 3-aminophenol is completely dissolved.

-

-

Addition of Reagents:

-

To the stirred solution, add acrylamide (3.55 g, 50 mmol).

-

Add triethylamine (0.7 mL, 5 mmol) to the reaction mixture as a catalyst.

-

-

Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

-

Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Wash the organic layer with brine (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Safety and Handling

-

Acrylamide is a neurotoxin and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

3-Aminophenol is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate PPE.

-

Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Methanol is toxic and flammable. Avoid inhalation and skin contact.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent. |

| Loss of product during work-up or purification. | Optimize extraction and chromatography conditions. | |

| Impure Product | Incomplete separation during chromatography. | Optimize the solvent system for column chromatography. |

| Presence of starting materials. | Ensure the reaction has gone to completion before work-up. |

Conclusion

This application note provides a comprehensive and logical protocol for the synthesis of this compound. By following this detailed procedure, researchers can reliably synthesize this valuable compound for further investigation in various scientific fields. The causality behind the experimental choices, such as the use of a basic catalyst and the purification method, is grounded in established principles of organic chemistry.

References

-

PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. Wiley Online Library. [Link]

-

Three Component Synthesis of β‑Aminoxy Amides. ResearchGate. [Link]

-

Model reactions of acrylamide with selected amino compounds. PubMed. [Link]

-

PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. N-(3-Aminophenyl)acrylamide. National Center for Biotechnology Information. [Link]

-

Preparation of 3-aminophenol. PrepChem. [Link]

-

3-(2-aminophenoxy)propanamide (C9H12N2O2). PubChemLite. [Link]

- Preparation method for propanamide.

-

Model Reactions of Acrylamide with Selected Amino Compounds. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Potential of 3-(3-Aminophenoxy)propanamide as a Versatile Linker in Bioconjugation

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a linchpin that dictates the success of the entire construct.[1][2] It is the chemical bridge that connects a biomolecule, such as a monoclonal antibody, to a payload, be it a potent cytotoxic agent, a fluorescent dye, or a nanoparticle. The ideal linker must be stable in circulation to prevent premature payload release, yet susceptible to cleavage under specific conditions within the target microenvironment.[1] This document explores the potential of a novel linker, 3-(3-Aminophenoxy)propanamide, in the field of bioconjugation. While not a widely commercialized linker, its chemical architecture offers intriguing possibilities for creating stable and versatile bioconjugates. These application notes will delve into the synthesis, functionalization, and application of this linker, providing researchers with the foundational knowledge and protocols to explore its utility.

Chemical Properties and Synthesis of this compound

The this compound scaffold possesses two key functional groups: a primary aromatic amine and a primary amide. The aromatic amine is less nucleophilic than its aliphatic counterpart but offers unique reactivity, such as diazotization, for targeted bioconjugation.[][4] The propanamide moiety provides a stable, hydrophilic spacer and a terminal amide that can be hydrolyzed to a carboxylic acid for further functionalization.

A plausible synthetic route to this compound is proposed based on established organic chemistry principles, such as the nucleophilic aromatic substitution reaction similar to the synthesis of related polyimides.[5]

Proposed Synthesis of this compound:

A potential two-step synthesis is outlined below:

-

Michael Addition: Acrylamide can be reacted with 3-aminophenol in a Michael addition reaction to form this compound. This reaction is typically base-catalyzed.

-

Purification: The resulting product would then be purified using standard techniques such as column chromatography or recrystallization.

Bioconjugation Strategies Utilizing the Aminophenoxy Moiety

The primary aromatic amine of this compound is the key to its utility as a bioconjugation linker. Two primary strategies can be employed to leverage this functional group:

Diazotization-Based Conjugation to Tyrosine Residues